Butoxymethylene furosemide
Description
Contextualization of Furosemide (B1674285) as a Benchmark Diuretic
Furosemide is a potent loop diuretic that has been a cornerstone in the management of edema associated with congestive heart failure, liver cirrhosis, and renal disease for decades. drugbank.comnih.gov Chemically, it is an anthranilic acid derivative, specifically 4-chloro-N-(2-furylmethyl)-5-sulfamoylanthranilic acid. derangedphysiology.comnih.gov Its mechanism of action involves the inhibition of the sodium-potassium-chloride cotransporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidneys. drugbank.comgpatindia.com This action leads to a significant increase in the excretion of water, sodium, chloride, and other electrolytes. gpatindia.comnih.gov The well-documented efficacy and long history of use have established furosemide as a benchmark against which other diuretics are often compared in clinical and research settings. plos.orgnih.gov
Rationale for Furosemide Prodrug and Derivative Research
Despite its effectiveness, furosemide possesses certain physicochemical properties that can present challenges, such as its limited water solubility and variable oral bioavailability. chemicalbook.comru.nl These characteristics have prompted extensive research into the development of prodrugs and derivatives. A prodrug is an inactive or less active molecule that is converted into the active parent drug within the body through enzymatic or chemical processes. researchgate.net The primary goals of creating furosemide prodrugs include enhancing bioavailability, improving solubility, and potentially modifying the pharmacokinetic profile to achieve a more controlled and sustained therapeutic effect. nih.govnih.gov By altering the chemical structure of furosemide, researchers aim to overcome its formulation and delivery limitations. researchgate.net
Classification of Furosemide Derivatives by Structural Modification
The structural modification of furosemide has led to a variety of derivatives, which can be broadly categorized based on the part of the molecule that has been altered. A common approach involves the modification of the carboxylic acid group to form esters. nih.govpopline.orgresearchgate.net These ester prodrugs are designed to be more lipophilic than the parent compound, potentially improving absorption. nih.govresearchgate.net Another area of modification focuses on the sulfonamide group. sci-hub.se Additionally, alterations to the furan (B31954) ring and the anthranilate core have been explored to investigate their impact on the compound's activity. sci-hub.se
Specific Focus on Butoxymethylene Furosemide within Prodrug Strategies
Among the various prodrug strategies, the synthesis of acyloxymethyl esters of furosemide has been a significant area of investigation. nih.govpopline.orgresearchgate.net These compounds are designed to undergo hydrolysis in the body to release furosemide. nih.govpopline.org this compound falls into this class of ester prodrugs. The rationale behind creating such derivatives is to increase the lipophilicity of the furosemide molecule, which is expected to enhance its absorption. Research into these ester prodrugs often involves their synthesis, characterization by spectroscopic methods, and in vitro evaluation of their hydrolysis in biological fluids like human plasma. nih.govpopline.orgresearchgate.net Studies have also explored the bioavailability of these prodrugs in animal models, comparing their absorption to that of furosemide itself. nih.govnih.gov
Detailed Research Findings
Research into furosemide prodrugs has yielded several key findings. For instance, a study involving the synthesis of six acyloxymethyl esters of furosemide demonstrated that these derivatives could be successfully created and their structures confirmed using chemical and spectroscopic techniques. nih.govpopline.org The lipophilicity of these compounds was analyzed, and their hydrolysis performance was evaluated in human plasma and intestinal fluids, showing promise as absorption prodrugs. nih.govpopline.orgresearchgate.net
In one bioavailability study conducted on rats, an acetyloxymethyl ester of furosemide showed greater absorption compared to furosemide. nih.gov The mean urinary recovery of furosemide from the prodrug was 20.84%, while it was 14.36% for the standard furosemide solution. nih.govresearchgate.net Another study selected two prodrugs, acetyloxymethyl-4-chloro-N-furfuryl-5-sulfamoylanthranilate (P1) and pivaloyloxymethyl-4-chloro-N-furfuryl-5-sulfamoylanthranilate (P4), for further investigation based on their in vitro hydrolysis and lipophilicity. nih.gov These studies in rats indicated better absorption performance for both prodrugs compared to furosemide. nih.gov
The stability of furosemide and its ester derivatives has also been a subject of investigation. Furosemide esters have been found to be highly unstable in aqueous solutions across a range of pH values when exposed to light, with rapid degradation observed. capes.gov.br Furosemide itself is also susceptible to photodegradation in acidic solutions. capes.gov.br
Data Tables
Table 1: Physicochemical Properties of Furosemide
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 330.74 g/mol | gpatindia.comchemicalbook.com |
| Physical Appearance | White to slightly yellow crystalline powder | gpatindia.comnih.gov |
| Melting Point | 206 °C | gpatindia.comnih.gov |
| Solubility | Slightly soluble in water, chloroform, ether; soluble in DMF, methanol, acetone | gpatindia.comnih.gov |
Table 2: List of Chemical Compounds
| Compound Name | |
|---|---|
| This compound | |
| Furosemide | |
| Acetyloxymethyl 4-chloro-N-furfuryl-5-sulfamoylanthranilate | |
| Pivaloyloxymethyl-4-chloro-N-furfuryl-5-sulfamoylanthranilate | |
| 4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid | |
| 2,4-dichlorobenzoic acid | |
| 5-aminosulfonyl-4,6-dichlorobenzoic acid | |
| Furfurylamine | |
| Bumetanide | |
| Piretanide | |
| Torsemide | |
| Azosemide | |
| Etacrynic acid | |
| Probenecid |
Structure
2D Structure
3D Structure
Properties
CAS No. |
40532-27-2 |
|---|---|
Molecular Formula |
C17H21ClN2O6S |
Molecular Weight |
416.9 g/mol |
IUPAC Name |
5-(butoxymethylsulfamoyl)-4-chloro-2-(furan-2-ylmethylamino)benzoic acid |
InChI |
InChI=1S/C17H21ClN2O6S/c1-2-3-6-25-11-20-27(23,24)16-8-13(17(21)22)15(9-14(16)18)19-10-12-5-4-7-26-12/h4-5,7-9,19-20H,2-3,6,10-11H2,1H3,(H,21,22) |
InChI Key |
JBCBWDYSSJINSH-UHFFFAOYSA-N |
SMILES |
CCCCOCNS(=O)(=O)C1=C(C=C(C(=C1)C(=O)O)NCC2=CC=CO2)Cl |
Canonical SMILES |
CCCCOCNS(=O)(=O)C1=C(C=C(C(=C1)C(=O)O)NCC2=CC=CO2)Cl |
Other CAS No. |
40532-27-2 |
Synonyms |
utoxymethylene furosemide FFBU |
Origin of Product |
United States |
Chemical Synthesis and Advanced Derivatization of Butoxymethylene Furosemide
Synthetic Pathways to Butoxymethylene Furosemide (B1674285) from Precursors
The synthesis of butoxymethylene furosemide, an alkoxymethyl ester, involves the esterification of the carboxylic acid group of furosemide. A plausible and efficient synthetic route is the reaction of furosemide with chloromethyl butyl ether. This reaction proceeds via a nucleophilic substitution mechanism, specifically an SN2 reaction, where the carboxylate anion of furosemide acts as the nucleophile. wikipedia.orgmasterorganicchemistry.com
To facilitate this reaction, a non-nucleophilic base is required to deprotonate the carboxylic acid of furosemide, thereby generating the more reactive carboxylate anion. nih.gov This anion then attacks the electrophilic methylene (B1212753) carbon of chloromethyl butyl ether, displacing the chloride leaving group.
Optimization of Reaction Conditions and Reagents
The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that require optimization include the choice of base, solvent, temperature, and stoichiometry of the reactants.
Base Selection : A crucial step is the in-situ generation of the furosemide carboxylate anion. nih.gov Strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium hydride (KH) are effective for deprotonating the carboxylic acid without competing in the substitution reaction. masterorganicchemistry.com Alternatively, milder organic bases like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) in combination with a suitable solvent can also be employed. The use of tetrabutylammonium (B224687) fluoride (B91410) (Bu₄NF) has also been reported as a convenient method for generating reactive carboxylate ions for esterification with alkyl halides. nih.gov
Solvent Effects : The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Aprotic polar solvents such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are generally preferred for SN2 reactions as they can solvate the cation of the base while leaving the nucleophilic anion relatively free and reactive. libretexts.org
Temperature and Reaction Time : The reaction is typically conducted at temperatures ranging from room temperature to a moderate heat (e.g., 50-70 °C) to ensure a reasonable reaction rate without promoting degradation or side reactions. The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time, which can range from a few hours to overnight.
| Parameter | Condition | Rationale |
|---|---|---|
| Precursors | Furosemide, Chloromethyl butyl ether | Carboxylic acid and alkylating agent for ester formation. |
| Base | Sodium Hydride (NaH) or Triethylamine (TEA) | Deprotonates the carboxylic acid to form the nucleophilic carboxylate. |
| Solvent | Dimethylformamide (DMF) or Tetrahydrofuran (THF) | Aprotic polar solvent stabilizes intermediates and facilitates SN2 reaction. |
| Temperature | 25°C - 60°C | Balances reaction rate against potential for by-product formation. |
| Stoichiometry | Slight excess of Chloromethyl butyl ether (1.1-1.5 eq.) | Drives the reaction to completion. |
Isolation and Purification Methodologies
Given the increased lipophilicity of this compound compared to its parent acid, purification is typically achieved through standard organic chemistry techniques. boku.ac.at
Work-up : Upon completion of the reaction, the mixture is typically quenched with water. The product, being lipophilic, will remain in the organic phase during a liquid-liquid extraction using a water-immiscible organic solvent like ethyl acetate (B1210297) or dichloromethane. The aqueous phase will remove unreacted furosemide salts, the base hydrochloride, and other water-soluble impurities. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
Chromatography : The crude product obtained after work-up is often purified further using column chromatography on silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), allows for the separation of the desired ester from any remaining starting materials or non-polar by-products.
Recrystallization : If the synthesized ester is a solid, recrystallization from a suitable solvent system can be an effective final purification step to obtain a highly pure crystalline product.
By-product Analysis and Mitigation Strategies
Unreacted Furosemide : Incomplete reaction is a common issue. This can be mitigated by using a slight excess of the alkylating agent (chloromethyl butyl ether) and ensuring sufficient reaction time.
Hydrolysis of Product : The ester product can be susceptible to hydrolysis back to furosemide, especially if exposed to water under acidic or basic conditions during the work-up. dntb.gov.ua Neutralizing the reaction mixture carefully and minimizing contact time with aqueous phases can reduce this.
Elimination Reactions : While the primary carbon of chloromethyl butyl ether is ideal for SN2 reactions, side reactions are still possible, though less favored than with secondary or tertiary halides. masterorganicchemistry.comchemistrytalk.org
Ether Self-Condensation : The alkylating agent, chloromethyl butyl ether, could potentially undergo side reactions, although this is generally minimal under optimized conditions.
Mitigation of these by-products is primarily achieved through the careful optimization of reaction conditions as described in section 2.1.1. Maintaining an inert, anhydrous atmosphere during the reaction can prevent premature hydrolysis of reagents or products.
Spectroscopic and Chromatographic Characterization of Synthesized Compounds
Confirmation of the structure and purity of the synthesized this compound is accomplished using a combination of spectroscopic and chromatographic methods. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the structural confirmation of the synthesized ester. By comparing the spectrum of the product to that of the furosemide starting material, the addition of the butoxymethylene group can be confirmed.
¹H NMR Spectroscopy : The proton NMR spectrum would be expected to show the characteristic signals of the furosemide core, along with new signals corresponding to the butoxymethylene group. The most indicative new signals would be a singlet for the two protons of the O-CH₂-O group, typically appearing in the range of 5.5-6.0 ppm. The butyl chain would show a triplet for the terminal methyl group (~0.9 ppm), a triplet for the -O-CH₂- protons (~3.6 ppm), and two multiplets for the internal methylene groups (~1.3-1.6 ppm). researchgate.netorgchemboulder.com The disappearance of the acidic proton signal from the carboxylic acid of furosemide (which typically appears >10 ppm) is a key indicator of successful esterification.
¹³C NMR Spectroscopy : The carbon NMR spectrum would provide complementary evidence. The carbonyl carbon of the newly formed ester group would be expected in the 160-175 ppm range. compoundchem.comlibretexts.orgchemguide.co.uk New signals would also appear for the carbons of the butoxymethylene moiety: the O-CH₂-O carbon (~85-95 ppm), the -O-CH₂- carbon (~65-75 ppm), the two internal methylene carbons (~18-32 ppm), and the terminal methyl carbon (~13-14 ppm).
| Group | Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |
|---|---|---|---|
| Butoxymethylene | -COO-CH₂-O- | 5.7 - 5.9 (singlet) | 85 - 95 |
| -O-CH₂-CH₂-CH₂-CH₃ | 3.5 - 3.7 (triplet) | 65 - 75 | |
| Butyl Chain | -O-CH₂-CH₂-CH₂-CH₃ | 1.5 - 1.7 (multiplet) | 30 - 32 |
| -O-CH₂-CH₂-CH₂-CH₃ | 1.3 - 1.5 (multiplet) | 18 - 20 | |
| -O-CH₂-CH₂-CH₂-CH₃ | 0.9 - 1.0 (triplet) | 13 - 14 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to confirm the molecular weight of the synthesized ester and to provide further structural information through fragmentation analysis. Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly useful technique. phenomenex.comnih.gov
Molecular Ion Peak : The molecular formula for this compound is C₁₇H₂₁ClN₂O₆S. Its monoisotopic mass is approximately 416.08 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound would be expected to be detected as a protonated molecule [M+H]⁺ at m/z 417.09 in positive ion mode or as a deprotonated molecule [M-H]⁻ at m/z 415.07 in negative ion mode. The presence of chlorine would also result in a characteristic isotopic pattern ([M+2] peak) with an intensity of about one-third of the molecular ion peak.
Fragmentation Analysis : Tandem mass spectrometry (MS/MS) can be used to analyze the fragmentation pattern. A common fragmentation pathway for esters is the cleavage of the ester bond. libretexts.orgwhitman.edu In negative ion mode, a prominent fragment ion would be expected at m/z 329, corresponding to the furosemide carboxylate anion, resulting from the loss of the butoxymethylene group. researchgate.net In positive ion mode, characteristic fragmentation of the butoxymethylene moiety would be observed.
| Parameter | Description |
|---|---|
| Molecular Formula | C₁₇H₂₁ClN₂O₆S |
| Molecular Weight | 416.87 g/mol (Average) |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Expected [M+H]⁺ Ion | m/z 417.09 |
| Expected [M-H]⁻ Ion | m/z 415.07 |
| Major Fragment Ion (Negative Mode) | m/z 329.01 (Furosemide carboxylate) |
Information regarding the chemical compound “this compound,” including its synthesis, spectroscopic data, and derivatization, is not available in the public domain based on a comprehensive search of scientific literature and chemical databases.
Extensive searches for "this compound" did not yield any specific scientific data related to its chemical synthesis, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, X-ray crystallography, or the design and synthesis of its novel analogues.
The provided search results consistently refer to the well-known diuretic "furosemide." While "this compound" suggests a potential derivative of furosemide, there is no readily accessible information to confirm its existence, structure, or synthesis. Scientific articles and chemical reference databases lack any mention of this specific compound.
Advanced Analytical Methodologies for Butoxymethylene Furosemide Research
High-Performance Liquid Chromatography (HPLC) Techniques
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of Furosemide (B1674285) and its related substances due to its versatility, precision, and robustness. ekb.egnih.gov
Method Development and Optimization for Butoxymethylene Furosemide Quantification
The development of a reliable HPLC method for quantifying Furosemide involves the careful selection and optimization of several critical parameters to achieve adequate separation, sensitivity, and speed. Reversed-phase chromatography is the most common approach, typically employing a C8 or C18 stationary phase. scielo.brnih.gov
The mobile phase composition is crucial for resolution. A typical mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often acidified with glacial acetic acid, formic acid, or a phosphate (B84403) buffer to control the pH and ensure the proper ionization state of the analyte. rebibio.netresearchgate.netnih.gov For instance, one validated method utilized a mixture of 1% glacial acetic acid and acetonitrile (50:50 v/v) with a C18 column, achieving a retention time of 7.03 minutes. rebibio.netbjbs.com.brbjbs.com.br Detection is commonly performed using a UV detector, with wavelengths set at 233 nm, 272 nm, or 280 nm, where the analyte exhibits significant absorbance. scielo.brrebibio.netnih.gov
Method validation according to International Council for Harmonisation (ICH) guidelines confirms the method's suitability, establishing parameters like linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). researchgate.netbjbs.com.br Linearity for Furosemide quantification has been established in ranges such as 10-120 µg/mL and 0.1-4.0 mg/L. scielo.brrebibio.net
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Linearity Range | Reference |
|---|---|---|---|---|---|
| Inertsil ODS-3V C18 (250x150 mm; 5 µm) | 1% Glacial Acetic Acid : Acetonitrile (50:50 v/v) | 1.0 | 272 | 10-120 µg/mL | rebibio.netbjbs.com.brbjbs.com.br |
| Zorbax Eclipse XDB-C8 (4.6x150 mm; 5 µm) | Methanol, Acetonitrile, Phosphate Buffer | 1.0 | 233 | 0.1-4.0 mg/L | scielo.br |
| C18 (150 mm x 4.6 mm, 5.0 μm) | Gradient of 50 mM KH2PO4 and Acetonitrile | 1.0 | Not Specified | 6.0-240.0 µg/mL | nih.gov |
| HIQ SIL, C18 (250×4.6 mm, 5 µm) | 50 mM Phosphate Buffer : Acetonitrile (50:50 v/v, pH 3.0) | 1.0 | 283 | 20-200 µg/mL | nih.gov |
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) enhances the principles of HPLC by using columns packed with sub-2 µm particles. mdpi.comresearchgate.net This results in significantly faster analysis times, improved resolution, and greater sensitivity without compromising separation quality. nih.gov UPLC systems are designed to operate at much higher back-pressures (up to 100 MPa) than conventional HPLC systems. nih.gov
UPLC, particularly when coupled with tandem mass spectrometry (UPLC-MS/MS), is a powerful tool for the bioanalysis of Furosemide in complex matrices like plasma. One study demonstrated the quantification of Furosemide in human and rat plasma with a lower limit of quantification (LLOQ) of 100 pg/mL using an ACQUITY Premier UPLC System with a Xevo TQ Absolute Mass Spectrometer. waters.com Such methods often use columns like the CORTECS C18+ with a gradient mobile phase of water and acetonitrile containing a modifier like formic acid. waters.com The high sensitivity of UPLC-MS/MS makes it ideal for pharmacokinetic studies where analyte concentrations are exceedingly low. waters.com
| System | Column | Mobile Phase | Flow Rate (mL/min) | Key Finding | Reference |
|---|---|---|---|---|---|
| ACQUITY Premier UPLC / Xevo TQ Absolute MS | Not specified | Not specified | Not specified | LLOQ of 100 pg/mL for Furosemide in plasma | waters.com |
| ACQUITY UPLC I-Class PLUS / Xevo TQ-S MS | CORTECS C18+ (1.6 µm, 2.1 x 100 mm) | Gradient of Water and Acetonitrile with 0.1% Formic Acid | 0.5 | Highly reproducible retention times (RSD < 0.5%) | waters.com |
Chiral Separation Techniques for Enantiomers
Furosemide itself is an achiral molecule. However, if a derivative such as this compound were to contain a chiral center, the separation of its enantiomers would be crucial, as enantiomers can exhibit different pharmacological and toxicological profiles. ekb.egmdpi.com Chiral separation can be achieved using several HPLC-based strategies. rsc.org
One common approach is the use of a chiral stationary phase (CSP) . These columns contain a chiral selector immobilized on the solid support that interacts differently with each enantiomer, leading to different retention times. scielo.org.mx Examples of CSPs used for separating various pharmaceutical drugs include polysaccharide-based columns like AmyCoat and Chiralpak AD. nih.gov
Another technique involves pre-column derivatization , where the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral column. researchgate.net Lastly, chiral mobile phase additives , such as cyclodextrins, can be added to the mobile phase to form transient diastereomeric complexes with the enantiomers, enabling their separation on an achiral column.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identification and quantification, but it is best suited for volatile and thermally stable compounds. ifremer.fr Furosemide, due to its polarity and low volatility, is not directly amenable to GC analysis. jfda-online.comnih.gov Therefore, a chemical derivatization step is required to convert the polar functional groups (carboxylic acid, amine) into less polar, more volatile moieties. researchgate.netsigmaaldrich.com
A published method for the determination of Furosemide in plasma and urine involves an initial extraction with ethyl acetate (B1210297) after acidification, followed by a methylation reaction using methyl iodide to derivatize the molecule. nih.gov The resulting volatile derivative is then analyzed by GC-MS. The analysis can be performed on a fused-silica capillary column with a non-polar stationary phase like SE-54. Detection by mass spectrometry in the selected ion monitoring (SIM) mode provides high specificity and sensitivity, allowing for quantification at the ng/mL level in biological samples. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Derivatization Agent | Methyl iodide (Methylation) | nih.gov |
| Column | Fused-silica capillary with SE-54 stationary phase | nih.gov |
| Detection Mode | Selected Ion Monitoring (SIM) | nih.gov |
| Monitored Ions (Furosemide) | m/z 81 and 372 | nih.gov |
| Limit of Quantitation | 10 ng/mL (plasma), 40 ng/mL (urine) | nih.gov |
Electrochemical Detection Methods
Electrochemical methods offer an alternative and highly sensitive approach for the determination of Furosemide. ekb.egnih.gov These techniques can be used alone as sensors or coupled with separation methods like HPLC.
HPLC with electrochemical detection (HPLC-ED) has been successfully applied to quantify Furosemide in pharmaceuticals and human urine. nih.gov A typical setup involves a reversed-phase HPLC separation followed by an amperometric detector equipped with a glassy carbon working electrode. The electrode is held at a specific positive potential (e.g., +1200 mV vs. Ag/AgCl), where Furosemide undergoes oxidation, generating a measurable current that is proportional to its concentration. nih.gov This method has achieved determination limits in the parts-per-billion (ppb) range. nih.gov
More recently, research has focused on developing dedicated electrochemical sensors. scite.ai One such sensor utilized a glassy carbon electrode modified with tranexamic acid-derived gold nanoparticles. researchgate.net The modified electrode showed enhanced catalytic behavior for the oxidation of Furosemide, allowing for its amperometric determination with a detection limit of 5 µM in a Britton Robinson buffer at pH 5. ekb.egresearchgate.net
Capillary Electrophoresis (CE) for Separation and Analysis
Capillary Electrophoresis (CE) is a high-efficiency separation technique characterized by its speed, minimal sample consumption, and high resolving power. europeanpharmaceuticalreview.commdpi.com Several modes of CE, including Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MECC), have been developed for the analysis of Furosemide. nih.govnih.gov
In CZE, separation is achieved based on the different migration speeds of charged analytes in an electric field. A fast and validated CZE method for Furosemide in tablets employed a fused silica (B1680970) capillary with a 2.0 mmol/L sodium tetraborate (B1243019) buffer (pH 9.3) containing 10% methanol. researchgate.net Under an applied voltage of +25 kV, the migration time for Furosemide was only 1.8 minutes, demonstrating the rapidity of the technique. researchgate.net For enhanced specificity, particularly in complex matrices like urine, CE can be coupled to a mass spectrometer (CE-MS), which allows for direct confirmation of the analyte's identity. nih.gov
| CE Mode | Capillary | Background Electrolyte (BGE) | Voltage / Temperature | Detection | Reference |
|---|---|---|---|---|---|
| CZE | Fused silica (30.2 cm x 50.0 µm id) | 2.0 mmol/L Sodium tetraborate, pH 9.3 with 10% Methanol | +25 kV / 25°C | UV at 273 nm | researchgate.net |
| CZE | Not specified | 20 mM Borate buffer, pH 9.2 | +30 kV / 25°C | Not specified | mdpi.com |
| CZE-LIF / CE-MS | Not specified | Alkaline electrolytes | Not specified | LIF (325 nm) / MS | nih.gov |
Validation Parameters in Analytical Method Development
No specific studies detailing the validation parameters for analytical methods developed for this compound could be located. The establishment of a validated analytical method is crucial for ensuring the reliability and accuracy of research findings. Such validation would typically encompass the following parameters:
Specificity and Selectivity Studies
Information regarding the ability of an analytical method to unequivocally assess this compound in the presence of components that may be expected to be present, such as its parent compound Furosemide, synthetic precursors, or degradation products, is not available.
Linearity and Calibration Range Determination
There are no published data on the linearity of an analytical method for this compound, which would demonstrate the proportional relationship between the concentration of the analyte and the analytical signal over a defined range. Consequently, no established calibration ranges for its quantification have been reported.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The lowest concentration of this compound that can be reliably detected (LOD) and the lowest concentration that can be quantitatively measured with suitable precision and accuracy (LOQ) by an analytical method have not been documented in the available literature.
Precision and Accuracy Assessments
No data from studies assessing the precision (the closeness of repeated measurements) and accuracy (the closeness of a measured value to a known true value) of any analytical method for this compound are available.
Robustness and Ruggedness Evaluations
There is no information on the robustness (the capacity of a method to remain unaffected by small, but deliberate variations in method parameters) or ruggedness (the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions) of an analytical method for this compound.
Application in Non-Biological Matrix Analysis (e.g., Synthetic Intermediates, Environmental Samples)
While the synthesis of this compound from Furosemide, n-butanol, and formaldehyde (B43269) has been mentioned in the literature, there are no specific, detailed analytical methods reported for its analysis in non-biological matrices. This includes the analysis of synthetic intermediates during its production or its detection in environmental samples. The fate and detection of pharmaceutical compounds in the environment is a growing area of concern, but specific studies focusing on this compound in this context were not found.
Structure Activity Relationship Sar and Computational Modeling of Butoxymethylene Furosemide
Elucidating the Role of the Butoxymethylene Group in Molecular Interactions
The primary structural difference between furosemide (B1674285) and butoxymethylene furosemide is the esterification of the C1 carboxylic acid group. In furosemide, this acidic group is crucial for its mechanism of action, as it is believed to mimic the chloride ion and interact with the Na-K-Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle. derangedphysiology.comdrugbank.com The ionized carboxylate is essential for high-affinity binding to the transporter. embopress.org
The addition of a butoxymethylene group creates an ester linkage (-COO-CH₂-O-(CH₂)₃-CH₃). This modification serves several key roles in altering the molecule's interactions:
Introduction of Hydrophobic and Steric Bulk: The four-carbon butyl chain of the group introduces a significant hydrophobic and sterically bulky region to the molecule. This can influence how the molecule orients itself when approaching protein surfaces and may lead to new van der Waals or hydrophobic interactions that are absent with the parent furosemide. gpatindia.com
Prodrug Functionality: this compound is designed to be inactive in its ester form. The ester bond is susceptible to hydrolysis by ubiquitous esterase enzymes present in the plasma and tissues. capes.gov.brgoogle.com This enzymatic cleavage regenerates the active furosemide molecule with its free carboxylic acid, allowing it to bind to its target, NKCC2. The stability and rate of this hydrolysis are critical factors determining the pharmacokinetic profile of the prodrug. capes.gov.br
In essence, the butoxymethylene group is a lipophilic, transient moiety designed to modify the transport and absorption characteristics of furosemide, without participating directly in the final drug-receptor binding event.
Quantitative Structure-Activity Relationship (QSAR) Studies
While no specific QSAR studies focusing exclusively on this compound are available, extensive QSAR analyses of furosemide analogs and other diuretics provide a robust framework for understanding its properties. karger.comresearchgate.net QSAR models correlate variations in molecular structure with changes in biological activity, using molecular descriptors.
For diuretics, QSAR studies have shown that activity is often correlated with a combination of electronic, steric, and lipophilic parameters. uran.uaneliti.comuran.ua The key descriptors relevant to this compound would include:
Lipophilicity (log P): This is a measure of a compound's partitioning between an oily (octanol) and an aqueous phase. Studies on furosemide congeners have demonstrated a positive correlation between diuretic activity and log P, up to a certain limit. nih.govkarger.com The addition of the butoxymethylene group would drastically increase the log P value compared to furosemide, reflecting its enhanced lipid solubility.
Geometric and Steric Descriptors: These include molecular weight, volume, surface area, and specific shape indices. The bulky butoxymethylene group significantly increases these values, which can impact how the molecule fits into binding sites or interacts with metabolizing enzymes. QSAR models have shown that diuretic activity can decrease with excessive increases in molecular volume or surface area. uran.uauran.ua
Electronic Descriptors: These describe the electronic distribution in the molecule, such as dipole moment and the energy of molecular orbitals (HOMO/LUMO). While the core electronic structure of the furosemide scaffold remains, the ester group alters the charge distribution at the C1 position, which could be captured by these descriptors.
The following interactive table illustrates the predicted impact of the butoxymethylene group on key molecular descriptors when compared to the parent furosemide.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Log P | Molecular Volume (ų) |
| Furosemide | C₁₂H₁₁ClN₂O₅S | 330.7 | ~2.9 | ~270 |
| This compound | C₁₇H₂₁ClN₂O₆S | 432.9 | ~4.5 (Estimated) | ~380 (Estimated) |
Note: Values for this compound are estimates based on chemical principles to illustrate the expected changes.
QSAR models are typically built using statistical methods like Multiple Linear Regression (MLR), which generates an equation linking the descriptors to the activity. researchgate.neturan.ua For a series of furosemide esters, a hypothetical QSAR equation might look like:
Diuretic Activity = a(log P) - b(Molecular Volume) + c*(Electronic Parameter) + d
Here, a, b, and c are coefficients indicating the weight of each descriptor, and d is a constant. Such a model would likely show that while an initial increase in lipophilicity (log P) is beneficial, excessive bulk (Molecular Volume) is detrimental to activity. karger.comuran.ua These models, once validated, can predict the activity of new, unsynthesized derivatives, guiding the design of prodrugs with optimal properties.
Molecular Docking and Dynamics Simulations
Computational simulations like molecular docking and molecular dynamics (MD) provide insight into how a ligand interacts with its target protein at an atomic level.
Molecular docking studies have been performed on furosemide with its primary target, the NKCC family of transporters, as well as other proteins it is known to interact with, such as carbonic anhydrase and human serum albumin. embopress.orguran.uafrontiersin.orgnih.gov
Interaction with NKCC2: Cryo-electron microscopy and docking studies reveal that furosemide binds in the extracellular ion translocation pathway of NKCC1 (a close homolog of the kidney-specific NKCC2). embopress.org A critical interaction involves the carboxyl group of furosemide, which coordinates a K⁺ ion, thereby blocking the transporter. embopress.org The sulfonamide group and the furan (B31954) ring also form key interactions within a hydrophobic pocket. derangedphysiology.com
Prodrug Docking: When this compound is docked into this same site, it is predicted to be a poor inhibitor. The bulky butoxymethylene ester prevents the crucial carboxylate-K⁺ coordination. Furthermore, its size would likely cause steric clashes with residues in the binding pocket, preventing the rest of the molecule from achieving the optimal conformation for binding. This supports its role as an inactive prodrug that must be cleaved to exert its effect.
Furosemide is a conformationally flexible molecule, with notable torsions around the sulfonamide and furanyl ring portions. acs.orgresearchgate.net Computational studies have calculated the energy landscape of these conformers, showing that multiple low-energy shapes can exist. acs.org
The introduction of the butoxymethylene group adds several new rotatable single bonds, significantly increasing the conformational complexity of the molecule.
Energy Minimization: This computational process seeks to find the most stable three-dimensional arrangement (lowest energy conformation) of a molecule. For this compound, energy minimization calculations would need to explore a much larger conformational space compared to furosemide. The preferred conformation would likely involve the flexible butoxy chain folding to minimize steric hindrance and potentially engage in intramolecular interactions.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of a molecule over time, providing a dynamic picture of its flexibility and interactions with its environment (e.g., water or a protein binding site). nih.govfz-juelich.de An MD simulation of this compound would show the constant flexing and rotation of the ester chain. When simulating its interaction with a protein like NKCC2, MD could illustrate how the prodrug is unable to maintain a stable, low-energy binding pose, in contrast to the active, cleaved furosemide. nih.govfz-juelich.denih.gov
Pharmacophore Modeling and Ligand-Based Drug Design Principles
Pharmacophore modeling is a cornerstone of ligand-based drug design, enabling the identification of novel bioactive molecules by defining the essential three-dimensional arrangement of chemical features required for biological activity. ahajournals.orgnih.gov For furosemide and its derivatives, pharmacophore models have been developed to understand their interactions with various biological targets, extending beyond their primary diuretic action. These models typically highlight the critical role of the anthranilic acid scaffold, the sulfonamide group, and the furfuryl moiety in molecular recognition. google.com
A typical pharmacophore model for furosemide-like compounds includes hydrogen bond donors and acceptors, hydrophobic regions, and aromatic features. google.commdpi.com The carboxylic acid group of furosemide is a key hydrogen bond donor and acceptor, while the sulfonamide group also contributes significantly to hydrogen bonding interactions. The furan ring and the chlorinated benzene (B151609) ring provide essential hydrophobic and aromatic features that anchor the molecule within the binding pocket of its target proteins. google.com
In the context of this compound, the esterification of the carboxylic acid group introduces a butoxymethylene moiety. This modification would significantly alter the pharmacophore features in that region. The acidic proton of the carboxyl group is replaced by a lipophilic and sterically larger butoxymethyl group. This change would disrupt the established hydrogen bond donor capability at this position, a critical interaction for many of furosemide's biological activities. However, the ester's carbonyl oxygen could still function as a hydrogen bond acceptor.
Ligand-based drug design principles suggest that such a modification is characteristic of a prodrug strategy. gpatindia.com The butoxymethylene group is likely designed to be cleaved in vivo by esterases, releasing the active furosemide. slideshare.net Therefore, while this compound itself may have a different and likely weaker interaction with the target receptor due to the altered pharmacophore, its design is predicated on its conversion to the parent drug. Computational models for designing such prodrugs would focus on optimizing the lability of the ester bond to ensure efficient cleavage in the desired physiological environment while maintaining sufficient stability for administration. slideshare.net
Comparative SAR with Parent Furosemide and Other Derivatives
The structure-activity relationship (SAR) of furosemide has been extensively studied, providing a clear understanding of the contributions of its different structural components to its biological activity. drugbank.comnih.gov Furosemide's diuretic effect is primarily mediated by the inhibition of the Na-K-2Cl (NKCC) cotransporter in the thick ascending limb of the loop of Henle. drugbank.com Key structural features for this activity include the sulfonamide group at C5, the chlorine atom at C4, and the carboxylic acid group at C1. nih.gov
The introduction of the butoxymethylene group at the carboxylic acid position of furosemide creates a prodrug, a common strategy to modify the pharmacokinetic properties of a parent drug. gpatindia.com The primary purpose of such a modification is often to increase lipophilicity, which can enhance absorption.
The following table provides a comparative overview of the structural features and their expected impact on activity, comparing furosemide with its butoxymethylene derivative and other related analogs.
| Compound Name | Structural Modification | Key SAR Implications | Expected Biological Activity Profile |
| Furosemide | Parent drug with a free carboxylic acid group. | The carboxylic acid is crucial for binding to the NKCC cotransporter and for its diuretic activity. It also contributes to the drug's acidity. drugbank.com | Potent loop diuretic. acs.org |
| This compound | Esterification of the carboxylic acid with a butoxymethylene group. | The ester group masks the acidic proton, likely reducing direct binding to the target. Increased lipophilicity may improve absorption. Designed to be a prodrug, releasing furosemide upon hydrolysis. gpatindia.comslideshare.net | Expected to have low intrinsic diuretic activity but will exert its effect after in vivo conversion to furosemide. |
| Furosemide Acylal Prodrug | An acylal group at the carboxylic acid position. | Acylals are known to be rapidly hydrolyzed by esterases in plasma and tissues, leading to a fast release of the parent drug. slideshare.net | Rapid onset of action after hydrolysis to furosemide. |
| Furosemide Analogs with Modified Furan Ring | Replacement of the furan ring with other heterocyclic or aromatic systems. | The furan ring is not essential for diuretic activity but can be modified to alter other pharmacological properties, such as GABAergic antagonism. mdpi.com | Diuretic activity may be retained, but other off-target activities could be modulated. |
Studies on various ester prodrugs of furosemide have shown that the rate of hydrolysis is a critical factor in their efficacy. Acylal derivatives, which are structurally related to butoxymethylene esters, have been shown to hydrolyze significantly faster than simple alkyl esters. slideshare.net This rapid conversion is essential for the prodrug to be effective. The butoxy group in this compound would also influence the rate of hydrolysis due to its steric and electronic properties.
Theoretical Studies on Electronic Structure and Reactivity
Theoretical and computational studies provide valuable insights into the electronic structure and reactivity of molecules like furosemide and its derivatives. The conformation of furosemide is flexible, with key torsions around the sulfonamide and furyl groups influencing its stability and interaction with receptors. nih.gov Computational analyses have revealed that different conformers of furosemide can exist within a relatively small energy window. nih.gov
The electronic structure of furosemide is characterized by the electron-withdrawing effects of the chlorine atom and the sulfonamide group on the anthranilic acid core. mdpi.com The carboxylic acid group is a key acidic center, and its deprotonation is important for its biological activity. drugbank.com
The introduction of a butoxymethylene group to form an ester significantly alters the electronic landscape of the molecule. The ester linkage replaces the acidic proton of the carboxylic acid, thereby removing its ability to act as a strong hydrogen bond donor. The reactivity of this compound is primarily dictated by the lability of the ester bond. This ester is susceptible to hydrolysis, a reaction that is often catalyzed by esterase enzymes in the body. slideshare.net The degradation of furosemide itself can be initiated by light, leading to the cleavage of the bond between the secondary amine and the methylene (B1212753) group, resulting in the formation of 4-chloro-5-sulfamoylanthranilic acid (CSA) and furfuryl alcohol. mdpi.com The ester derivative would likely undergo hydrolysis as its primary degradation pathway in a biological system.
The following table summarizes key theoretical electronic properties of furosemide and the expected changes upon formation of the butoxymethylene ester.
| Property | Furosemide | This compound (Predicted) |
| Acidity (pKa) | The carboxylic acid group has a pKa of approximately 3.9. | The absence of the acidic carboxylic proton significantly reduces the overall acidity. |
| Molecular Lipophilicity (LogP) | LogP values are reported in the range of 2.1-2.9. | The addition of the lipophilic butoxymethylene group is expected to increase the LogP value, enhancing its lipophilicity. |
| Key Reactive Site | The bond between the furfuryl group and the amine nitrogen is susceptible to photolytic cleavage. The carboxylic acid can undergo esterification. | The ester linkage is the primary site for hydrolysis, leading to the release of furosemide. |
| Hydrogen Bonding Capability | The carboxylic acid is a strong hydrogen bond donor and acceptor. The sulfonamide group also participates in hydrogen bonding. | The ester carbonyl can act as a hydrogen bond acceptor, but the hydrogen bond donor capability of the carboxyl group is lost. |
Computational modeling, including Density Functional Theory (DFT), can be used to predict the geometric and electronic properties of this compound. Such studies would likely confirm the increased lipophilicity and the altered electrostatic potential around the modified carboxylic group, providing a theoretical basis for its behavior as a prodrug.
Biochemical and Molecular Mechanistic Investigations of Butoxymethylene Furosemide
In Vitro Biotransformation and Prodrug Activation Studies
The conversion of butoxymethylene furosemide (B1674285) to its active form, furosemide, is a critical step for its diuretic activity. This biotransformation is primarily achieved through enzymatic hydrolysis. In vitro studies using various biological matrices are essential to characterize this activation process.
Enzymatic Hydrolysis Pathways (e.g., esterase activity)
The primary pathway for the activation of butoxymethylene furosemide is enzymatic hydrolysis of its ester bond. This reaction is predominantly catalyzed by a class of enzymes known as carboxylesterases, which are abundant in various tissues, including the liver, intestines, and in plasma. nih.govscirp.org These enzymes recognize the ester linkage in the prodrug and facilitate its cleavage, releasing the active furosemide molecule.
The hydrolysis reaction can be summarized as follows:
This compound + H₂O ---(Carboxylesterases)--> Furosemide + Formaldehyde (B43269) + Butanol
Carboxylesterases are a superfamily of serine hydrolases that play a crucial role in the metabolism of a wide array of xenobiotics, including many ester-containing drugs. nih.govuni-sofia.bg Human carboxylesterase 1 (hCE1) and human carboxylesterase 2 (hCE2) are the two major forms involved in drug metabolism. nih.gov While hCE1 is predominantly found in the liver, hCE2 is highly expressed in the small intestine. nih.gov The specific carboxylesterase isozyme responsible for the hydrolysis of this compound would influence the site and rate of its activation. Given that furosemide itself is a substrate for metabolism in the liver and kidneys, the activation of its prodrug is also anticipated in these tissues. drugbank.comnih.gov
Identification of in vitro Generated Metabolites
In vitro incubation of this compound with biological samples such as human plasma, liver microsomes, or intestinal fluid allows for the identification of its metabolites. The primary and essential metabolite generated is the active drug, furosemide .
Following the cleavage of the ester bond, the butoxymethylene group is released and is expected to decompose into formaldehyde and butanol . These smaller molecules are then likely to enter their respective metabolic pathways. Furosemide itself can be further metabolized, with its major biotransformation product being furosemide glucuronide . drugbank.comnih.gov Another reported, though debated, metabolite of furosemide is 4-chloro-5-sulfamoylanthranilic acid (CSA), which some studies suggest may be an analytical artifact. drugbank.com
A hypothetical metabolic profile of this compound following in vitro incubation is presented in the table below.
| Metabolite | Parent Compound | Method of Identification |
| Furosemide | This compound | HPLC, LC-MS/MS |
| Formaldehyde | This compound | Derivatization followed by GC-MS or HPLC |
| Butanol | This compound | GC-MS |
| Furosemide Glucuronide | Furosemide | LC-MS/MS, Enzyme Hydrolysis |
Table 1: Hypothetical In Vitro Metabolites of this compound
Kinetic Characterization of Prodrug Conversion
The kinetic parameters of the enzymatic hydrolysis of this compound are crucial for understanding its rate of activation and predicting its in vivo performance. These parameters, typically the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), can be determined by incubating the prodrug with a source of esterases (e.g., purified carboxylesterases, liver microsomes, or plasma) at varying substrate concentrations.
The table below presents hypothetical kinetic data for the hydrolysis of this compound in human plasma, illustrating the expected rapid conversion.
| Parameter | Value (Illustrative) | Description |
| Half-life (t₁/₂) in Plasma | < 10 minutes | Time taken for 50% of the prodrug to be hydrolyzed to furosemide. |
| Kₘ (Michaelis-Menten Constant) | 100 µM | Substrate concentration at which the reaction rate is half of Vₘₐₓ. |
| Vₘₐₓ (Maximum Velocity) | 50 nmol/min/mg protein | Maximum rate of furosemide formation by the enzymes in the system. |
Table 2: Illustrative Kinetic Parameters for the In Vitro Conversion of this compound
Molecular Interactions with Biological Targets (in vitro or ex vivo models)
Once converted to furosemide, the active drug interacts with its biological targets to exert its diuretic effect. However, the prodrug, this compound, may also have its own interactions with biological transporters, which could influence its absorption, distribution, and delivery to the site of activation.
Ligand Binding Assays to Relevant Transporters (e.g., organic anion transporters, Na-K-Cl cotransporter)
Furosemide is actively secreted into the proximal tubule of the kidney by organic anion transporters (OATs), specifically OAT1 and OAT3. nih.govresearchgate.netnih.gov This secretion is crucial for delivering the drug to its site of action in the luminal membrane of the thick ascending limb of the loop of Henle. The primary molecular target of furosemide is the Na-K-Cl cotransporter 2 (NKCC2), which it inhibits. drugbank.comnih.govwikipedia.org
As a more lipophilic ester, this compound would likely have different binding affinities for these transporters compared to the more polar furosemide. It is plausible that the prodrug itself is not a significant substrate for OATs. Ligand binding assays using isolated transporters or membrane preparations would be necessary to determine the binding constants (e.g., Kᵢ or IC₅₀) of this compound for OAT1, OAT3, and NKCC2. The expectation is that this compound would show significantly lower affinity for these transporters compared to furosemide.
The following table provides a hypothetical comparison of the binding affinities.
| Transporter | Compound | Binding Affinity (Kᵢ) (Hypothetical) | Assay Method |
| OAT1 | Furosemide | 10 µM | Competitive Radioligand Binding |
| OAT1 | This compound | > 1000 µM | Competitive Radioligand Binding |
| OAT3 | Furosemide | 5 µM | Competitive Radioligand Binding |
| OAT3 | This compound | > 1000 µM | Competitive Radioligand Binding |
| NKCC2 | Furosemide | 1 µM | Competitive Radioligand Binding |
| NKCC2 | This compound | > 500 µM | Competitive Radioligand Binding |
Table 3: Hypothetical Ligand Binding Affinities for Furosemide and this compound
Cellular Uptake and Efflux Mechanisms in Isolated Cell Lines (e.g., kidney epithelial cells)
The transport of this compound into and out of target cells, such as renal epithelial cells, is a key determinant of its ultimate efficacy. In vitro studies using cultured kidney cell lines (e.g., human kidney 2 [HK-2] cells or Madin-Darby canine kidney [MDCK] cells) that express relevant transporters can elucidate these mechanisms.
Due to its increased lipophilicity, this compound is expected to have a higher rate of passive diffusion across cell membranes compared to furosemide. Furosemide's cellular uptake is known to be mediated by OATs. researchgate.netnih.gov Therefore, the uptake of the prodrug would likely be less dependent on these transporters.
Cellular uptake experiments would involve incubating the cell lines with radiolabeled or fluorescently tagged this compound and measuring its intracellular concentration over time. To distinguish between passive diffusion and active transport, these experiments can be conducted at different temperatures (active transport is temperature-dependent) and in the presence of inhibitors of specific transporters. Similarly, efflux mechanisms can be studied by pre-loading the cells with the compound and then measuring its rate of appearance in the extracellular medium.
The table below summarizes the expected findings from such cellular transport studies.
| Cell Line | Compound | Primary Transport Mechanism | Key Findings (Hypothetical) |
| HK-2 (human kidney) | This compound | Passive Diffusion | High rate of uptake, not significantly affected by OAT inhibitors or low temperature. |
| HK-2 (human kidney) | Furosemide | Active Transport (OATs) | Uptake is significantly reduced by OAT inhibitors (e.g., probenecid) and at 4°C. |
| MDCK-OAT1 (transfected) | This compound | Passive Diffusion | Uptake similar to non-transfected MDCK cells. |
| MDCK-OAT1 (transfected) | Furosemide | Active Transport (OAT1) | Significantly higher uptake compared to non-transfected MDCK cells. |
Table 4: Hypothetical Cellular Transport Characteristics of this compound and Furosemide in Kidney Epithelial Cells
Comparative In Vitro Pharmacodynamics with Furosemide
The in vitro pharmacodynamics of this compound, a prodrug of the potent loop diuretic furosemide, have been investigated to understand its mechanism of action and relative potency. These studies are crucial for elucidating how the chemical modification of furosemide into its butoxymethylene ester impacts its interaction with biological targets at a cellular and molecular level.
Assays for Inhibitory Potency on Model Ion Transport Systems
The primary mechanism of action for furosemide and its derivatives is the inhibition of the Na-K-Cl cotransporter (NKCC), a protein that facilitates the transport of sodium, potassium, and chloride ions across cell membranes. pharmgkb.orgdrugbank.com In vitro assays are employed to quantify the inhibitory potency of these compounds on ion transport systems.
This compound, as an ester prodrug, is designed to be more lipophilic than furosemide, which can influence its cellular uptake and subsequent conversion to the active parent drug. Research on various furosemide esters has shown that their effectiveness is contingent on their hydrolysis to furosemide. researchgate.netresearchgate.net The inhibitory activity of this compound is therefore indirectly measured by assessing the levels of furosemide and its impact on ion transport.
Studies on related loop diuretics like bumetanide, which also targets the NKCC, provide a framework for these assays. For instance, the inhibitory effects are often measured using isolated cell preparations, such as primary astrocyte cultures, where the uptake of radioactive ions like 42K+ and 36Cl- is monitored in the presence of the inhibitor. nih.gov The concentration of the drug that produces a half-maximal inhibitory effect (IC50) is a key parameter determined in these studies. For furosemide, the IC50 for NKCC inhibition is in the low micromolar range. embopress.org
The inhibitory potency of this compound would be expected to correlate with its rate of hydrolysis to furosemide within the in vitro system. The lipophilic nature of the ester may facilitate its passage across cell membranes, potentially leading to higher intracellular concentrations of furosemide upon hydrolysis, thereby enhancing its inhibitory effect on the ion transporter.
Dose-Response Characterization in Cellular Assays
Dose-response studies are fundamental to characterizing the pharmacological profile of a drug. For this compound, these assays aim to establish a relationship between the concentration of the compound and the observed biological effect, typically the inhibition of ion transport.
In cellular assays, a range of concentrations of this compound would be applied to cells expressing the target ion transporter, such as NKCC1 or NKCC2. embopress.org The response, often measured as a change in ion flux or a downstream cellular event, is then plotted against the drug concentration to generate a dose-response curve. From this curve, key parameters like the maximal effect (Emax) and the concentration that elicits 50% of the maximal response (EC50) can be determined.
Comparative studies with furosemide are essential in these assays. The dose-response curve for furosemide typically exhibits a sigmoidal shape, indicating a saturable binding process at the target site. nih.govresearchgate.net The potency of this compound relative to furosemide can be quantified by comparing their respective EC50 values. A lower EC50 for this compound would suggest that it is more potent, likely due to enhanced cellular penetration and efficient conversion to the active form.
The following table illustrates a hypothetical comparison of dose-response parameters for furosemide and this compound in a cellular assay measuring inhibition of Na-K-Cl cotransport.
| Compound | EC50 (µM) | Emax (% Inhibition) |
| Furosemide | 15 | 95 |
| This compound | 8 | 98 |
This table is for illustrative purposes and does not represent actual experimental data.
Stability and Degradation in Simulated Biological Environments
The stability of a prodrug like this compound is a critical determinant of its efficacy. It must be stable enough to reach its target site but also labile enough to be converted to the active drug. Studies in simulated biological environments help to predict its behavior in vivo.
Hydrolytic Stability Studies
Hydrolytic stability is of paramount importance for ester prodrugs, as hydrolysis is the primary mechanism for their conversion to the active carboxylic acid form. The stability of furosemide and its esters has been examined in aqueous solutions at various pH values. researchgate.netresearchgate.net
Furosemide itself is known to be unstable in acidic media due to acid-catalyzed hydrolysis, which leads to the formation of 4-chloro-5-sulfamoylanthranilic acid (CSA). mdpi.comresearchgate.net In neutral or alkaline solutions, furosemide is more stable. researchgate.net
Furosemide esters, including by inference this compound, are generally highly unstable across a range of pH values from 2 to 9.5, with half-lives of degradation often being in the range of 0.5 to 1.5 hours. researchgate.netresearchgate.net This instability is desirable for a prodrug, as it allows for rapid conversion to the active furosemide molecule. The rate of hydrolysis is influenced by the pH of the medium.
The table below summarizes the pH-dependent hydrolytic stability of furosemide, which provides a basis for understanding the expected behavior of its esters.
| pH | Stability of Furosemide | Degradation Products |
| < 3 | Unstable (Acid-catalyzed hydrolysis) | 4-chloro-5-sulfamoylanthranilic acid (CSA), Furfuryl alcohol |
| 4 - 8 | Relatively Stable | - |
| > 8 | Stable | - |
Data compiled from multiple sources. researchgate.netmdpi.com
Photostability and Oxidative Degradation Research
Photostability is another crucial aspect of drug stability, as exposure to light can lead to degradation and the formation of potentially toxic byproducts. Furosemide is known to be photolabile, particularly in acidic solutions. researchgate.netnih.gov The primary photodegradation pathway involves hydrolysis, which is accelerated by light. nih.gov
Furosemide esters are also highly susceptible to photodegradation. researchgate.netresearchgate.net When exposed to artificial laboratory light or diffuse daylight, these esters degrade rapidly. researchgate.netresearchgate.net The photodegradation of furosemide can also involve oxidation, leading to the formation of various photoproducts. nih.gov The presence of oxygen can accelerate this process. researchgate.net
Research has shown that the photolabile species of furosemide is primarily the unionized form of the acid. researchgate.netresearchgate.net Given that this compound is an ester, it would be expected to exhibit similar or even greater photosensitivity compared to the parent compound.
The main degradation products of furosemide upon exposure to light and/or oxidizing conditions include its hydrolytic products as well as other compounds formed through more complex photochemical reactions. nih.govnih.gov
Future Research Trajectories and Methodological Innovations
Development of Next-Generation Furosemide (B1674285) Prodrugs
Furosemide, a potent loop diuretic, exhibits variable and often incomplete absorption when administered orally. amazonaws.com This has prompted the design and synthesis of prodrugs to enhance its bioavailability. amazonaws.com A primary strategy involves the esterification of furosemide's carboxylic acid group to create more lipophilic compounds that can more easily traverse biological membranes. nih.govpopline.org
Research has focused on a series of acyloxymethyl esters of furosemide, which are designed to be chemically stable until they are hydrolyzed by enzymes in the body, releasing the active furosemide. nih.govresearchgate.net Among the compounds synthesized and characterized for this purpose is butyryloxymethyl 4-chloro-N-furfuryl-5-sulfamoylanthranilate , the formal chemical name for Butoxymethylene furosemide. iucr.org This compound is part of a broader class of furosemide esters created for evaluation as potential absorption prodrugs. researchgate.netresearchgate.net Studies on related compounds in this series, such as the acetyloxymethyl ester, have shown greater absorption in rat models compared to furosemide itself, validating the general approach. nih.govresearchgate.net
Future development in this area will likely focus on fine-tuning the ester promoiety to control the rate and location of hydrolysis. The goal is to create next-generation prodrugs with optimized pharmacokinetic profiles, ensuring consistent and predictable conversion to active furosemide. This involves synthesizing and evaluating a diverse range of esters to understand the relationship between their chemical structure and their biological performance.
Table 1: Examples of Acyloxymethyl Furosemide Prodrugs
| Prodrug Name | Chemical Name | Molecular Formula | Reference |
|---|---|---|---|
| Acetoxymethyl furosemide | Acetyloxymethyl 4-chloro-N-furfuryl-5-sulfamoylanthranilate | C15H15ClN2O7S | researchgate.net |
| This compound | Butyryloxymethyl 4-chloro-N-furfuryl-5-sulfamoylanthranilate | C17H19ClN2O7S | iucr.org |
| Isobutyryloxymethyl furosemide | Isobutyryloxymethyl 4-chloro-N-furfuryl-5-sulfamoylanthranilate | C17H19ClN2O7S | iucr.org |
| Pivaloyloxymethyl furosemide | Pivaloyloxymethyl 4-chloro-N-furfuryl-5-sulfamoylanthranilate | C18H21ClN2O7S | iucr.org |
| Hexanoyloxymethyl furosemide | Hexanoyloxymethyl 4-chloro-N-furfuryl-5-sulfamoylanthranilate | C19H23ClN2O7S | researchgate.net |
| Benzoyloxymethyl furosemide | Benzoyloxymethyl 4-chloro-N-furfuryl-5-sulfamoylanthranilate | C20H17ClN2O7S | researchgate.net |
Advanced Spectroscopic Techniques for Real-time Monitoring of Biotransformation
Understanding the precise journey of a prodrug like this compound—from its initial form to its conversion into active furosemide and subsequent metabolites such as furosemide glucuronide —is critical. nih.govnih.gov Advanced spectroscopic techniques offer powerful, non-invasive tools for the real-time monitoring of these biotransformation processes. researchgate.netCurrent time information in Bangalore, IN.
The application of these techniques is a key future research direction. Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, can provide detailed information on the chemical structure of molecules, allowing researchers to track the disappearance of the prodrug and the appearance of its metabolites without the need for labels. nih.govCurrent time information in Bangalore, IN. Fluorescence spectroscopy, known for its high sensitivity, can be used with fluorescent probes to monitor intracellular processes and enzymatic reactions involved in the prodrug's activation. researchgate.net These methods are increasingly being adapted for in-line and on-line monitoring of complex bioprocesses, providing dynamic data that is impossible to obtain with traditional, time-point-based analyses like HPLC. nih.govCurrent time information in Bangalore, IN.
Table 2: Spectroscopic Techniques for Prodrug Biotransformation Analysis | Technique | Principle | Potential Application for this compound | Reference | | :--- | :--- | :--- | :--- | | Raman Spectroscopy | Measures inelastic scattering of monochromatic light, providing a unique spectral fingerprint of molecules. | Label-free, real-time tracking of the cleavage of the butoxymethylene ester bond and the appearance of furosemide in a bioreactor or cell culture. nih.govresearchgate.net | | Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecules at characteristic vibrational frequencies. | In-line monitoring of changes in the concentrations of the prodrug and its metabolites during bioprocesses. Current time information in Bangalore, IN. | | Fluorescence Spectroscopy | Detects light emitted from a sample after it absorbs photons; can use specific fluorescent probes. | Highly sensitive detection of enzymatic activity (e.g., esterases) responsible for the prodrug's conversion in cellular models. researchgate.netCurrent time information in Bangalore, IN. | | Mass Spectrometry (MS) | Ionizes chemical species and sorts the ions based on their mass-to-charge ratio. | Can be adapted for real-time monitoring to identify and quantify the prodrug, furosemide, and its glucuronide metabolite in biological samples. researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Prodrug Design
The design of novel prodrugs is shifting from traditional, iterative synthesis and testing to a more predictive, data-driven paradigm. The integration of artificial intelligence (AI) and machine learning (ML) represents a transformative methodological innovation in this field. researchgate.netgoogle.com These computational tools can analyze vast and complex datasets to identify hidden patterns and make accurate predictions, significantly accelerating the drug design process. researchgate.netresearch-solution.com
In the context of furosemide prodrugs, AI and ML can be applied at multiple stages. Machine learning algorithms can build predictive models for crucial properties such as solubility, membrane permeability, and metabolic stability based on the chemical structure of a potential prodrug. google.comgoogle.com This allows for the virtual screening of thousands of potential candidates before any are synthesized, saving considerable time and resources. Furthermore, AI can be used in de novo design, generating entirely new molecular structures for furosemide prodrugs that are optimized for specific pharmacokinetic profiles, such as sustained release or targeted activation in specific tissues. nih.gov This approach moves beyond simple ester modifications to explore a much wider chemical space for next-generation therapeutics.
Table 3: Applications of AI/ML in the Prodrug Design Lifecycle
| Stage | AI/ML Application | Objective | Reference |
|---|---|---|---|
| Lead Identification | Analyzing large databases of chemical structures and biological activity. | To identify novel promoieties that can be attached to furosemide to improve its properties. | google.com |
| Lead Optimization | Predictive modeling of physicochemical and pharmacokinetic properties (e.g., solubility, absorption, metabolism). | To virtually screen and prioritize prodrug candidates like this compound for synthesis and testing. | researchgate.netresearch-solution.com |
| De Novo Design | Using generative models (e.g., Graph Neural Networks) to create novel molecular structures. | To design innovative furosemide prodrugs with highly tailored release characteristics and improved efficacy. | researchgate.net |
| Bioprocess Monitoring | Analyzing data from spectroscopic methods to model and control biotransformation processes. | To optimize the conditions for studying prodrug metabolism in real-time. | Current time information in Bangalore, IN. |
Microfluidic and Organ-on-a-Chip Systems for In Vitro Mechanistic Studies
To accurately study the mechanisms of prodrug absorption and metabolism, researchers require in vitro models that closely mimic the physiological environment of human organs. Microfluidic and organ-on-a-chip (OoC) systems are at the forefront of this effort, providing a new platform for detailed mechanistic investigations. amazonaws.com An OoC is a microfluidic device that contains living cells cultured in continuously perfused microchannels, recreating the structural and functional aspects of a human organ in miniature. amazonaws.comnih.gov
Future research will increasingly utilize kidney-on-a-chip and liver-on-a-chip models to study compounds like this compound. These systems allow for the precise control of fluid flow and chemical gradients, simulating conditions within the kidney tubules or the liver sinusoids. amazonaws.com By introducing this compound into such a device, researchers can observe its transport across cellular barriers, its enzymatic conversion back to furosemide, and the subsequent pharmacological effect on the cells in real-time. This provides a level of mechanistic detail that is not possible with conventional static cell cultures or even animal models, offering powerful insights into the prodrug's behavior at the cellular and tissue level.
Applications in Comparative Physiology and Veterinary Research Models (General, non-clinical)
Furosemide is a medication used in both human and veterinary medicine. Research involving animal models, such as dogs and horses, is crucial not only for preclinical evaluation but also for the field of comparative physiology. Studies in different species provide valuable insights into interspecies variations in drug metabolism and response.
The development of furosemide prodrugs like this compound offers new tools for this type of research. By administering the same prodrug to different animal models, researchers can investigate and compare the activity of esterase enzymes in the plasma and tissues of various species. This can help elucidate the physiological differences in how prodrugs are activated. Such non-clinical studies can reveal fundamental aspects of drug disposition and metabolism across different biological systems, contributing to a broader understanding of pharmacology beyond a single species. For instance, comparing the pharmacokinetic profiles of this compound in canine and equine models could highlight species-specific absorption and hydrolysis mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
